6-bromo-2-methyl-2H-indazol-4-ol is a chemical compound with the molecular formula and a molecular weight of approximately 227.06 g/mol. It is classified as an indazole derivative, which is a bicyclic structure containing both a five-membered and a six-membered ring, characterized by the presence of nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
The synthesis of 6-bromo-2-methyl-2H-indazol-4-ol can be achieved through several methods, with a focus on optimizing yield and purity. Common synthetic routes include:
The reaction conditions typically require careful control of temperature and pressure to ensure high yields. The use of continuous flow reactors has been noted for improving scalability in industrial settings .
The molecular structure of 6-bromo-2-methyl-2H-indazol-4-ol can be described as follows:
The structure features a bromine atom at the 6-position and a hydroxyl group at the 4-position, which significantly influence its reactivity and biological activity .
6-bromo-2-methyl-2H-indazol-4-ol undergoes various chemical reactions, including:
These reactions are crucial for generating derivatives that may exhibit enhanced biological activities.
The mechanism of action of 6-bromo-2-methyl-2H-indazol-4-ol involves its interaction with specific enzymes and proteins, particularly kinases that are vital in cellular signaling pathways. The compound has been shown to influence gene expression and metabolic pathways by binding to these biomolecules, suggesting its potential therapeutic applications in areas such as cancer treatment where kinase inhibition is targeted .
The physical and chemical properties of 6-bromo-2-methyl-2H-indazol-4-ol include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 227.06 g/mol |
Density | Not available |
Boiling Point | Not available |
Melting Point | Not available |
Flash Point | Not available |
Solubility | Soluble in organic solvents |
These properties play a significant role in determining the compound's behavior in various chemical environments .
6-bromo-2-methyl-2H-indazol-4-ol is primarily utilized in scientific research due to its unique structural properties and biological activities. Its applications include:
The strategic placement of bromine at the C6 position of 6-bromo-2-methyl-2H-indazol-4-ol is typically achieved through electrophilic aromatic substitution or halogen-directed metalation. Early-stage bromination of substituted aniline precursors prior to indazole ring formation offers superior regioselectivity, as the electron-donating effects of the amine group direct ortho/para halogenation. Alternatively, directed ortho-lithiation (DoM) of protected indazole intermediates using n-butyllithium at low temperatures (-78°C) followed by quenching with bromine sources (e.g., Br₂, NBS) enables selective C6 functionalization. This approach requires temporary N1 or N2 protection with SEM (2-(trimethylsilyl)ethoxymethyl) or MOM (methoxymethyl) groups to prevent side reactions and achieve yields exceeding 75% [2] [7]. Post-cyclization electrophilic bromination remains challenging due to competing ring bromination at C5/C7 positions, typically yielding <50% target compound without careful optimization of Lewis acid catalysts and solvent systems.
Table 1: Bromination Efficiency Comparison
Strategy | Reagents/Conditions | Regioselectivity (C6:C5 Ratio) | Yield Range (%) |
---|---|---|---|
Aniline Precursor Bromination | Br₂, AcOH, 25°C | >20:1 | 80-92 |
Directed ortho-Lithiation | n-BuLi, THF, -78°C → Br₂ | >15:1 | 75-85 |
Direct Electrophilic Attack | NBS, DMF, 80°C | 3:1 | 35-50 |
Indazole ring construction predominantly employs diazotization-cyclization or transition metal-catalyzed methodologies. The Japp-Klingemann reaction remains a robust approach, where 4-bromo-2-methyl-3-oxobutanoate derivatives undergo diazotization with aryldiazonium salts to form hydrazone intermediates, which spontaneously cyclize under acidic conditions (HCl/EtOH, reflux) to yield 60-70% 1H-indazole precursors. Subsequent N2-methylation with methyl iodide and potassium carbonate in acetone provides the 2-methyl-2H-indazole scaffold [2] [7]. Palladium-catalyzed approaches offer superior functional group tolerance: Suzuki-Miyaura coupling between 6-bromoindazole boronic esters and methyl-substituted vinyl halides, followed by acid-mediated electrocyclization, delivers the core in 65% yield over two steps. Recent advances utilize copper(I)-catalyzed cyclization of o-haloaryl N-tosylhydrazones (CuI, phenanthroline ligand, DMSO, 120°C), directly furnishing N2-methylated indazoles via simultaneous C-N and N-N bond formation in a single step (55-60% yield) [1] [6].
Installing the C4-hydroxy group necessitates careful sequential functionalization due to competing oxidation pathways. A three-step sequence proves most effective: 1) Directed ortho-metalation (DoM) of 6-bromo-2-methylindazole protected at N1 with SEM group using s-BuLi/TMEDA in THF at -78°C; 2) Electrophilic quenching with triisopropyl borate followed by peroxide oxidation to install the C4 boronic acid; 3) Copper(II)-catalyzed hydroxylation (Cu(OAc)₂, pyridine, O₂ atmosphere) achieving 40-50% overall yield [2] [8]. Alternative routes employ Pd-catalyzed C-H acetoxylation (Pd(OAc)₂, PhI(OAc)₂, AcOH) followed by hydrolysis, though yields remain moderate (30-40%). N-Methylation is optimally performed early in the synthesis using dimethyl sulfate in the presence of silver(I) oxide (Ag₂O) in acetonitrile, selectively alkylating the pyrazole nitrogen (N2) with >95% regioselectivity confirmed by ¹³C NMR (characteristic N-CH₃ signal at δ 33.5 ppm for 2H-indazole vs. δ 38.9 ppm for 1H tautomer) [8].
Table 2: Synthetic Optimization Parameters
Synthetic Challenge | Optimized Solution | Key Parameters | Yield Improvement |
---|---|---|---|
C4 Hydroxylation | Li-B exchange → Borylation → Oxidation | s-BuLi/TMEDA, B(OiPr)₃, H₂O₂ | 40% → 65% |
N2-Regioselective Methylation | CH₃I, K₂CO₃, acetone, 60°C | N1-protection with SEM group | 50% → 88% |
Purification Challenges | Chromatography (SiO₂, EtOAc/Hexane) | Gradient elution 20-50% EtOAc | Purity >98% |
Site-specific deuteration at the 2-methyl group enhances metabolic stability by impeding oxidative N-demethylation—a primary clearance pathway. Synthesis involves refluxing 6-bromo-4-hydroxyindazole with deuterated iodomethane (CD₃I) in anhydrous DMF using cesium carbonate as base at 80°C for 24 hours. This results in >95% deuteration efficiency (confirmed by MS, M+3 peak) and 85% isolated yield [7]. Comparative pharmacokinetic studies in murine hepatocytes show a 2.3-fold increase in half-life (t₁/₂) for [2-CD₃]-6-bromo-2-methyl-2H-indazol-4-ol versus non-deuterated analog, attributed to reduced CYP3A4-mediated demethylation (deuterium kinetic isotope effect, kH/kD = 3.1). The deuterated analog maintains identical in vitro potency (IC₅₀ differences <10%) while significantly improving oral bioavailability (AUC₀–∞ increased 2.8-fold in rat models), making it invaluable for tracer studies and prolonged-duration experiments.
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7